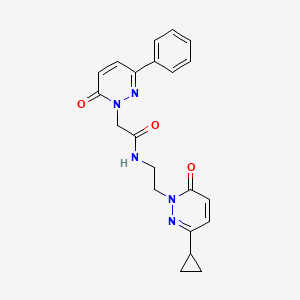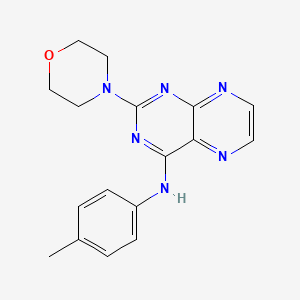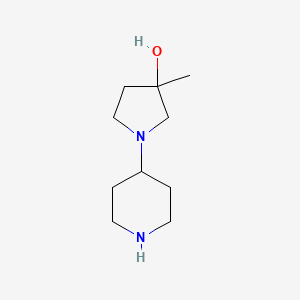![molecular formula C24H36N2O3 B2516512 3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide CAS No. 921835-60-1](/img/structure/B2516512.png)
3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide" is a complex organic molecule that likely contains a tetrahydrobenzo[b][1,4]oxazepine core, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. This structure is of interest due to its potential pharmacological properties and the presence of multiple chiral centers which could be relevant in drug design and synthesis.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen in the presence of NaHCO3 leads to the formation of a hexahydrocarbazole derivative, which can be further isomerized to a hexahydro[1,3]oxazolo[5,4,3-j,k]carbazol-10-ium iodide . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving the formation of oxazepine rings could be applied, potentially through a cyclization reaction involving an amide precursor and a dienophile under acidic conditions, as suggested by the Brønsted acid-catalyzed formal [5+2+1] cycloaddition described in another study .
Molecular Structure Analysis
The molecular structure of the compound would include a tetrahydrobenzo[b][1,4]oxazepine ring system, which is a bicyclic structure with a seven-membered oxazepine ring fused to a benzene ring. The presence of substituents such as cyclopentyl and isopentyl groups would add to the complexity of the molecule, potentially affecting its three-dimensional conformation and stereochemistry. The oxazepine ring itself is a structural motif found in various bioactive compounds and pharmaceuticals, which can be synthesized through different cyclization reactions .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the oxazepine ring, which could participate in various organic reactions. For example, the presence of an amide group could allow for further functionalization through nucleophilic acyl substitution. The compound could also undergo electrophilic aromatic substitution on the benzene ring, given the right conditions. The synthesis of related compounds suggests that halogenation reactions can be used to introduce halide substituents into the structure, as seen with the formation of brominated and iodinated derivatives .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide" are not directly reported, we can infer that the molecule would exhibit properties typical of large, complex organic compounds. These might include moderate to low solubility in water, higher solubility in organic solvents, and the potential for multiple isomeric forms due to the presence of chiral centers. The oxazepine ring could confer rigidity to the structure, influencing its binding interactions with biological targets. The compound's stability could be affected by the presence of the amide bond, which might be susceptible to hydrolysis under certain conditions .
Applications De Recherche Scientifique
Synthesis and Structure
Research has explored the synthesis and structural analysis of compounds with similar chemical backbones, demonstrating a broad interest in their photophysical properties and potential applications in materials science. For instance, Petrovskii et al. (2017) discussed the synthesis and crystal structure of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton showing strong blue emission in dichloromethane, which could have implications for developing photoluminescent materials (Petrovskii et al., 2017).
Biological Evaluation
Compounds bearing the benzoxazepine core have been synthesized and evaluated for antimicrobial and anti-inflammatory properties, as discussed by Kendre et al. (2015). This research indicates a potential route for designing new therapeutic agents based on the structural motifs similar to the query compound (Kendre et al., 2015).
Catalytic Applications
A spirocyclic parabanic acid derivative of N,N-dimethylimidazole was investigated by Altmann et al. (2020) for its use as a thermally latent, protected N-heterocyclic carbene in polymerizing anhydride-cured epoxide resins. This research outlines the potential of these compounds in catalyzing polymerization processes, which could be relevant to the research applications of the query compound (Altmann et al., 2020).
Novel Synthetic Pathways
Shaabani et al. (2010) described a novel one-pot multicomponent reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating innovative approaches to crafting complex molecules that may share functional similarities with the compound of interest (Shaabani et al., 2010).
Propriétés
IUPAC Name |
3-cyclopentyl-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3/c1-17(2)13-14-26-20-11-10-19(15-21(20)29-16-24(3,4)23(26)28)25-22(27)12-9-18-7-5-6-8-18/h10-11,15,17-18H,5-9,12-14,16H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKESCVUCTBELSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2516429.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2516431.png)
![Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516433.png)
![methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2516435.png)
![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)






![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)
